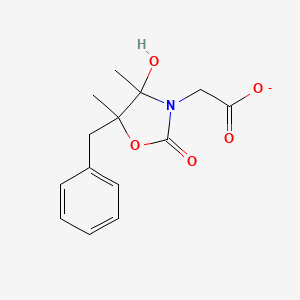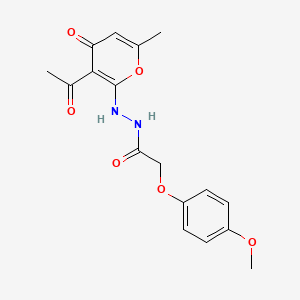![molecular formula C16H12BrCl2NO B11090150 4-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B11090150.png)
4-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound consists of a benzene ring with a bromine atom and a chloro group attached to it, along with an amide functional group. It exhibits interesting properties due to its structural features .
Chemical Formula: C13H9BrClNO
Molecular Weight: 310.574 g/mol
IUPAC Name: N-(4-Bromo-phenyl)-2-chloro-benzamide
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including amide coupling reactions or direct bromination of an appropriate precursor.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: N-bromosuccinimide (NBS) is commonly used for bromination reactions.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Research into its pharmacological properties.
Industry: Limited information on industrial applications.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The dichlorocyclopropyl group in our compound sets it apart from other analogs.
Properties
Molecular Formula |
C16H12BrCl2NO |
|---|---|
Molecular Weight |
385.1 g/mol |
IUPAC Name |
4-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide |
InChI |
InChI=1S/C16H12BrCl2NO/c17-12-5-1-11(2-6-12)15(21)20-13-7-3-10(4-8-13)14-9-16(14,18)19/h1-8,14H,9H2,(H,20,21) |
InChI Key |
HHVSZVZQHDYKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B11090067.png)
![5-Chloro-4,6-dimethyl-2-{[(5-nitrofuran-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11090074.png)
![4-chloro-3-{5-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11090079.png)
![3-amino-N-(2-bromo-4,6-difluorophenyl)-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11090086.png)


![2-[(4-tert-butylphenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B11090100.png)

![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11090111.png)
![Ethyl [(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11090121.png)
![3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11090135.png)
![2-(5-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11090139.png)
![1-[(2-Isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11090140.png)
![2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11090141.png)
